5,10,15,20-Tetrakis(2-pyridyl)porphyrin

Overview

Description

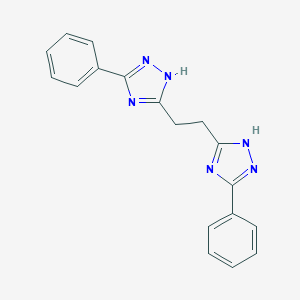

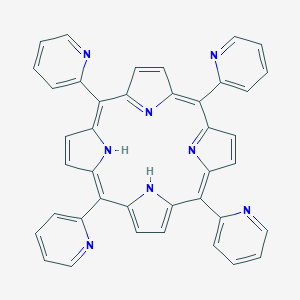

5,10,15,20-Tetrakis(2-pyridyl)porphyrin is a type of synthetic porphyrin, a class of organic compounds that mimic the natural porphyrin structures found in many biological systems, such as hemoglobin and chlorophyll. Porphyrins are characterized by a large, nitrogen-containing macrocycle with conjugated double bonds, which allows them to participate in a variety of chemical reactions, particularly those involving metal ion coordination and electron transfer .

Synthesis Analysis

The synthesis of porphyrins can be complex, involving multiple steps to introduce various functional groups onto the macrocycle. For instance, the synthesis of 5,10,15,20-tetrakis(4-tert-butyl-2,6-dicarboxyphenyl)porphyrin involves the introduction of carboxyl groups, which can be further converted into various amide groups, leading to the formation of chiral porphyrins with rigid structures . Similarly, the synthesis of 5,10,15,20-tetrakis(2-amino-6-methoxycarbonylphenyl)porphyrin and its atropisomers demonstrates the complexity of porphyrin synthesis and the ability to control the spatial arrangement of substituents around the macrocycle .

Molecular Structure Analysis

The molecular structure of porphyrins is crucial for their function. The macrocyclic structure provides a planar platform for metal ion coordination, while the substituents attached to the porphyrin ring can modulate its physical and chemical properties. For example, the introduction of pentafluorophenyl groups in 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin allows for nucleophilic aromatic substitution reactions, which can be used to create a variety of porphyrinic materials . The crystal structure of 5,10,15,20-tetrakis(3,5-dinitrophenyl)porphyrin further illustrates the columnar arrays that porphyrins can form in the solid state, which is important for understanding their stacking behavior and potential use in materials science .

Chemical Reactions Analysis

Porphyrins are versatile in chemical reactions, particularly in their ability to form complexes with metal ions. The synthesis and characterization of copper(II) 5,10,15,20-tetrakis(2,6-dipivalamidophenyl)porphyrinate exemplify this, showing how metalation can be achieved and how the substituents can prevent aggregation and influence coordination chemistry . Additionally, the reactivity of porphyrins with nucleophiles, as seen in the case of 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin, opens up pathways to create new monomeric and polymeric porphyrin materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of porphyrins are largely determined by their molecular structure and the nature of their substituents. For example, the interaction between 5,10,15,20-tetrakis-(4-sulfonatophenyl)-porphyrin and polycations can control the porphyrin's aggregation behavior, which is significant for applications in photodynamic therapy and materials science . The spectral properties of porphyrins, such as those of 5,10,15,20-Tetrakis(4-hydroxyphenyl)-porphyrin, are also important, as they determine the porphyrin's light absorption and emission characteristics, which are critical for their use in sensing, imaging, and light-harvesting applications .

Scientific Research Applications

Hydrothermal Synthesis of Microporous Materials

- Application: Direct incorporation of the compound into nanopores of zeolites and aluminophosphate frameworks during hydrothermal synthesis.

- Implication: Use of porphyrins as structure directing agents in material synthesis.

- Khan & Hriljac, 1999

- Application: Synthesis of porphyrin complexes, like the Zn(II) complex, demonstrating the compound's potential in creating new materials.

- Yu-min, 2005

- Application: Synthesis of water-soluble porphyrin derivatives for forming nanoscale materials.

- Key Feature: Solubility over a wide pH range, enabling diverse applications.

- Jacobsen et al., 2013

- Application: Studying the adsorption and aggregation behaviors of cationic porphyrin derivatives on tungsten(VI) oxide nanocolloid particles.

- Implication: Designing surface supramolecular structures with organic-inorganic interaction.

- Kanetada et al., 2013

- Application: Use in the optical detection of cadmium(II) ions, showcasing the compound's potential in sensing applications.

- Xu et al., 2009

- Application: Studying the radiolysis of porphyrins in various contexts, including in the presence of biomolecules like DNA.

- Strózik et al., 2013

- Application: Use in electrocatalytic oxidation of nitrite ions, demonstrating the compound's catalytic capabilities.

- Cardoso & Gushikem, 2005

- Application: Porphyrinic coordination polymer-type materials used as catalysts in the oxidation of catechol.

- Castro et al., 2019

- Application: Investigating the role of cationic porphyrin as a delivery agent for oligonucleotides.

- Kočišová et al., 2006

- Application: Reacting with various nucleophiles to create new porphyrinic materials for diverse uses.

- Costa et al., 2011

Mechanism of Action

Target of Action

5,10,15,20-Tetrakis(2-pyridyl)porphyrin, also known as 5,10,15,20-tetra(pyridin-2-yl)porphyrin, is a type of porphyrin that can coordinate transition metal ions such as iron, cobalt, and magnesium . These molecules are associated with proteins involved in various biological systems, including photosynthesis, cell respiration, cell death, and antioxidant defense .

Mode of Action

The mode of action of this compound is primarily through its interaction with its targets. For instance, in synthetic porphyrins such as this, the catalytic and photochemical properties can be achieved by the coordination with a diversity of central metal ions . The coordination of nitrogen to the central zinc (II) ion of another molecule is crucial for the formation of the fibers .

Biochemical Pathways

The biochemical pathways affected by this compound are diverse. In photodynamic therapy (PDT), this compound and other porphyrins act as photosensitizers . The photochemical properties of this compound are also useful for the fabrication of solar cells . The catalytic properties require the presence of a central metal .

Pharmacokinetics

It’s known that the compound is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. For instance, it has been shown to enhance the visible photocatalytic activity of certain nanoparticles in the degradation of methylene blue . It also exhibits an effective adsorption capacity for the removal of heavy metals such as Pb (II) and Cu (II) in an aqueous medium .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the surfactant-assisted synthetic route appears to provide a promising method for the construction of highly organized three-dimensional organic micro-structures of this compound . The presence of the surfactant was essential to make and to maintain the fibers .

Future Directions

properties

IUPAC Name |

5,10,15,20-tetrapyridin-2-yl-21,23-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H26N8/c1-5-21-41-25(9-1)37-29-13-15-31(45-29)38(26-10-2-6-22-42-26)33-17-19-35(47-33)40(28-12-4-8-24-44-28)36-20-18-34(48-36)39(27-11-3-7-23-43-27)32-16-14-30(37)46-32/h1-24,45,48H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBTXZBOBSRZUPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=N7)C8=CC=CC=N8)C=C4)C9=CC=CC=N9)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H26N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the introduction of chlorine atoms at the β-positions of the porphyrin ring influence the electrochemical properties and superoxide dismutase (SOD) activity of Manganese(III) 5,10,15,20-Tetrakis(N-ethylpyridinium-2-yl)porphyrin?

A1: Research indicates that progressive β-chlorination of Manganese(III) 5,10,15,20-Tetrakis(N-ethylpyridinium-2-yl)porphyrin leads to a significant increase in its redox potential, directly correlating with enhanced SOD activity. [] Each chlorine atom added to the porphyrin ring results in an average increase of 55 mV in the redox potential. This increase is attributed to the electron-withdrawing nature of chlorine, which makes the manganese center more electron-deficient and thus a more potent oxidant for superoxide. Consequently, the tetrachlorinated derivative exhibits the highest SOD rate constant (kcat = 4.0 × 10⁸ M⁻¹ s⁻¹) compared to the non-chlorinated analog (kcat = 5.7 × 10⁷ M⁻¹ s⁻¹). [] This observation highlights the impact of structural modifications on the electrochemical properties and catalytic activity of metalloporphyrins.

Q2: What are the key structural features of (trans-dihydroxo)[5,10,15,20-tetrakis(2-pyridyl)porphyrinato]tin(IV) and how are they confirmed?

A2: This tin(IV)-porphyrin complex is characterized by the presence of two trans-dihydroxo axial ligands bound to the central tin atom. [] The 5,10,15,20-tetrakis(2-pyridyl)porphyrin macrocycle provides four nitrogen atoms for coordination, resulting in a six-coordinate tin center. The structural characterization of this complex has been achieved through a combination of techniques, including elemental analysis, ¹H NMR spectroscopy, ESI-MS spectrometry, UV-visible spectroscopy, and fluorescence spectroscopy. [] These methods provide complementary information about the elemental composition, connectivity of atoms, molecular weight, and electronic properties of the complex, confirming its structure and purity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.